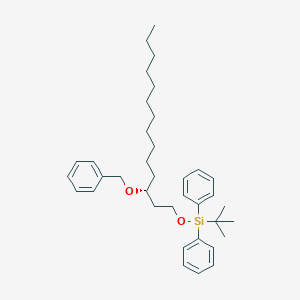
6-Bromo-4-chloro-3-isopropyl-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Bromo-4-cloro-3-isopropil-2-metilquinolina se puede lograr a través de varios métodos. Un enfoque común involucra la acilación de Friedel-Crafts seguida de una reducción de Clemmensen . Este método es particularmente útil para introducir el grupo isopropilo.
Otro método involucra la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Esta reacción es conocida por sus condiciones suaves y tolerantes a grupos funcionales, lo que la hace adecuada para sintetizar moléculas orgánicas complejas.
Métodos de Producción Industrial
La producción industrial de 6-Bromo-4-cloro-3-isopropil-2-metilquinolina generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial a menudo son propiedad y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Bromo-4-cloro-3-isopropil-2-metilquinolina experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de bromo y cloro se pueden sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reacciones de Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción bajo condiciones específicas.
Reactivos y Condiciones Comunes
Acoplamiento de Suzuki-Miyaura: Esta reacción utiliza catalizadores de paladio y reactivos de organoboro.
Acilación de Friedel-Crafts: Esta reacción utiliza cloruros de acilo y cloruro de aluminio como catalizador.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
6-Bromo-4-cloro-3-isopropil-2-metilquinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Bromo-4-cloro-3-isopropil-2-metilquinolina implica su interacción con objetivos moleculares específicos. Las vías y los objetivos exactos dependen del contexto de su uso. Por ejemplo, en química medicinal, puede interactuar con enzimas o receptores para ejercer sus efectos .
Comparación Con Compuestos Similares
Compuestos Similares
Unicidad
6-Bromo-4-cloro-3-isopropil-2-metilquinolina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y físicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas donde otros compuestos similares pueden no ser adecuados.
Propiedades
Fórmula molecular |
C13H13BrClN |
|---|---|
Peso molecular |
298.60 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H13BrClN/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3 |
Clave InChI |
SAJMCPZNZHKONB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)

![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)





![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)


![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)
